In-Depth Technical Guide to PROTAC JNK1-targeted-1 (PA2)
In-Depth Technical Guide to PROTAC JNK1-targeted-1 (PA2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC JNK1-targeted-1 (PA2), a potent degrader of c-Jun N-terminal kinase 1 (JNK1). This document is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, kinase signaling, and drug discovery.
Core Structure and Properties of PA2
PROTAC JNK1-targeted-1 (PA2) is a heterobifunctional molecule designed to specifically induce the degradation of JNK1 via the ubiquitin-proteasome system. It is composed of three key moieties: a JNK1 inhibitor, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structure:
The chemical structure of PA2 is represented by the following SMILES string: O=C(NCCCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)C4=CC=C(NC5=NC=C(Br)C(NC6=CC=CC=C6C(N)=O)=N5)C=C4
A 2D representation of this structure is provided below.
Figure 1: Chemical Structure of PROTAC JNK1-targeted-1 (PA2).
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C35H32BrN9O6 |
| Molecular Weight | 754.59 g/mol |
Mechanism of Action: JNK1 Degradation Pathway
PA2 functions by hijacking the cell's natural protein disposal machinery to selectively eliminate JNK1. The process can be summarized in the following steps:
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Ternary Complex Formation: PA2 simultaneously binds to JNK1 (the protein of interest, POI) and the CRBN E3 ubiquitin ligase, forming a ternary complex.
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Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of JNK1.
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Proteasomal Degradation: The polyubiquitinated JNK1 is then recognized and degraded by the 26S proteasome.
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Catalytic Cycle: PA2 is released after degradation and can induce the degradation of another JNK1 molecule, acting in a catalytic manner.
Caption: Mechanism of PA2-mediated JNK1 degradation.
Quantitative Data Summary
The potency of PA2 in inducing JNK1 degradation is primarily characterized by its half-maximal degradation concentration (DC50).
| Parameter | Value | Cell Line | Reference |
| DC50 | 10 nM | Not Specified | [1] |
| Dmax | >96% (for a similar MNK1 PROTAC) | MV4-11 | [2] |
Note: The Dmax value is for a comparable PROTAC and may not be representative of PA2's maximal degradation of JNK1.
JNK1 Signaling Pathway
JNK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.
Caption: Simplified JNK1 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PA2 can be found in the primary literature by Guo Y, et al.[1]. Below are generalized protocols for key experiments typically performed for PROTAC characterization.
JNK1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the kinase activity of JNK1.
Principle: The assay quantifies the phosphorylation of a JNK1 substrate (e.g., ATF2) by recombinant JNK1 enzyme in the presence of ATP. The level of phosphorylated substrate is then detected, often using a specific antibody in an ELISA or by measuring ADP production with a luminescent assay.[3][4][5][6][7]
General Protocol (ADP-Glo™ Assay): [3][5]
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Reagent Preparation: Prepare assay buffers, recombinant human JNK1 enzyme, ATF2 substrate, and ATP solution. Serially dilute the test compound (PA2) to the desired concentrations.
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Kinase Reaction: In a 384-well plate, add JNK1 enzyme, the test compound, and the substrate/ATP mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
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ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
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Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
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Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus to the JNK1 activity.
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Data Analysis: Calculate the percent inhibition of JNK1 activity at each compound concentration relative to a vehicle control and determine the IC50 value.
Cell-Based JNK1 Degradation Assay (Western Blot)
This assay determines the ability of a PROTAC to induce the degradation of endogenous JNK1 in a cellular context.
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted. The level of JNK1 protein is then quantified using Western blotting with a JNK1-specific antibody.
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Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HeLa) and allow cells to adhere. Treat the cells with various concentrations of PA2 for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
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SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against JNK1 overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
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Data Analysis: Quantify the band intensities for JNK1 and the loading control using densitometry software. Normalize the JNK1 signal to the loading control. Calculate the percentage of JNK1 remaining at each PA2 concentration compared to the vehicle control to determine the DC50 and Dmax values.
Caption: Workflow for Western blot-based degradation assay.
Conclusion
PROTAC JNK1-targeted-1 (PA2) is a potent and specific degrader of JNK1, demonstrating the potential of targeted protein degradation for modulating the JNK signaling pathway. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to utilize or further develop JNK1-targeting PROTACs for therapeutic applications, particularly in areas such as fibrosis and other JNK1-mediated diseases. For detailed synthesis and characterization of PA2, the primary literature should be consulted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK1 Kinase Enzyme System Application Note [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. JNK1 Kinase Enzyme System [promega.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells | MDPI [mdpi.com]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
